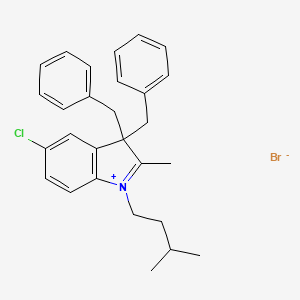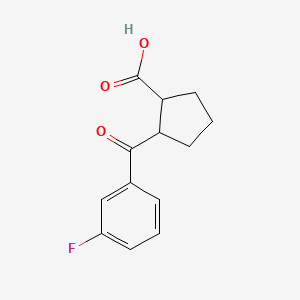
1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide is an organic compound with the molecular formula C28H31BrClN and a molar mass of 496.91 g/mol . This compound is a white crystalline solid with low solubility in water but can dissolve in some organic solvents such as alcohols and esters . It is commonly used in biochemical experiments as a stain and indicator for nucleic acids like DNA and RNA .
Métodos De Preparación
The synthesis of 1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide involves several steps :
Synthesis of Chloroindole Compound: The initial step involves synthesizing the chloroindole compound.
Introduction of Isopentyl and Methyl Groups: Isopentyl and methyl groups are introduced into the reaction.
Reduction and Bromination: The final bromide salt product is obtained through reduction and bromination reactions.
Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the conditions applied.
Aplicaciones Científicas De Investigación
1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide has several scientific research applications :
Biochemistry: It is used as a stain and indicator for nucleic acids such as DNA and RNA.
Pharmaceutical Research: It serves as a synthetic intermediate for anti-tumor, anti-bacterial, and anti-viral compounds.
Industrial Applications: It is used in various industrial processes that require specific staining and detection of nucleic acids.
Mecanismo De Acción
The mechanism of action of 1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide involves its interaction with nucleic acids. It binds to DNA or RNA, allowing for their staining and detection in biochemical experiments . The molecular targets include the nucleic acids themselves, and the pathways involved are related to the binding and visualization of these nucleic acids.
Comparación Con Compuestos Similares
1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide can be compared with other similar compounds such as:
- **5-Chloro-2-methyl-1
Propiedades
Fórmula molecular |
C28H31BrClN |
|---|---|
Peso molecular |
496.9 g/mol |
Nombre IUPAC |
3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)indol-1-ium;bromide |
InChI |
InChI=1S/C28H31ClN.BrH/c1-21(2)16-17-30-22(3)28(19-23-10-6-4-7-11-23,20-24-12-8-5-9-13-24)26-18-25(29)14-15-27(26)30;/h4-15,18,21H,16-17,19-20H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
XKMBXVBWZOYAQD-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+](C2=C(C1(CC3=CC=CC=C3)CC4=CC=CC=C4)C=C(C=C2)Cl)CCC(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)anilino]methanimidoyl cyanide](/img/structure/B14111335.png)


![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14111371.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14111378.png)
![(1R,2S,4R,6R,7S,8R,9S,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol](/img/structure/B14111383.png)

![16-Dioxooxacyclohexadeca-4,6-dien-3-yl]methyl 6-deoxy-2](/img/structure/B14111394.png)
![N-[3-(2-amino-1H-imidazol-5-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B14111398.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B14111407.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111410.png)
![5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111411.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B14111425.png)
